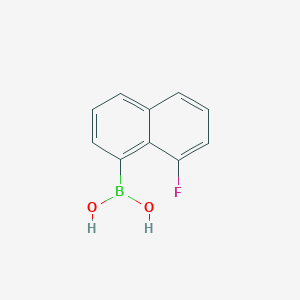

(8-Fuoronaphthalen-1-yl)boronic acid

Description

Significance of Arylboronic Acids in Modern Chemical Synthesis

Arylboronic acids are organic compounds that feature a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. wikipedia.org Their prominence in modern chemical synthesis is largely attributed to their versatility, stability, and relatively low toxicity. nih.gov A key application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govrsc.org This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govmoldb.com

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid reagents. rsc.orgsamaterials.com Beyond C-C bond formation, arylboronic acids are also utilized in Chan-Lam and Liebeskind-Srogl couplings, which enable the formation of carbon-heteroatom bonds (e.g., C-N, C-O). bldpharm.com Their ability to act as Lewis acids also allows them to form reversible covalent complexes with diols, a property exploited in sensing and materials science. wikipedia.org

Evolution of Organoboron Compounds in Contemporary Chemical Research

The field of organoboron chemistry has evolved significantly since the pioneering work on hydroboration. Initially considered chemical curiosities, organoboron compounds are now central to many areas of chemical research. moldb.com The development of new synthetic methods for the preparation of organoboron reagents has expanded their accessibility and utility. nih.gov

In medicinal chemistry, the incorporation of a boronic acid moiety has led to the development of successful therapeutic agents. moldb.comrsc.org For instance, bortezomib, a dipeptide boronic acid, is an FDA-approved drug for the treatment of multiple myeloma. wikipedia.orgdb-thueringen.de The unique ability of the boronic acid group to form reversible covalent bonds with active site serine residues in enzymes has made it a valuable pharmacophore in drug design. wikipedia.org Furthermore, the application of organoboron compounds has extended to materials science, where they are used in the development of sensors, organic light-emitting diodes (OLEDs), and self-healing polymers. bldpharm.comresearchgate.net

Specific Research Focus on Naphthalene-Derived Boronic Acids

Naphthalene-derived boronic acids represent a specific subclass of arylboronic acids that have attracted research interest due to the unique electronic and steric properties of the naphthalene (B1677914) scaffold. Naphthalene-1-boronic acid and naphthalene-2-boronic acid are useful intermediates in the synthesis of polyaromatic hydrocarbons and other complex organic structures. researchgate.net

The synthesis of naphthalene boronic acids can be achieved through established methods such as the reaction of a Grignard reagent, prepared from the corresponding bromonaphthalene, with a trialkyl borate (B1201080) followed by hydrolysis. researchgate.net Research into substituted naphthalene boronic acids, including those with functional groups on the naphthalene ring, continues to expand the scope of their applications in organic synthesis and materials science. nih.gov For example, 1,8-naphthalenediol-derived boronic acid esters have been investigated for their Lewis acidity and hydrolytic stability. nih.gov

Contextualizing Fluoroaryl Boronic Acids in Advanced Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Fluoroaryl boronic acids, which contain one or more fluorine atoms on the aromatic ring, are therefore valuable reagents in advanced synthetic chemistry, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals. google.com

The presence of a fluorine atom can influence the reactivity of the boronic acid. For example, electron-withdrawing fluorine substituents can increase the Lewis acidity of the boron center. nih.gov The synthesis of fluoroaryl boronic acids can be achieved through various methods, including the borylation of fluoroarenes. google.com The unique properties of fluoroaryl boronic acids make them important building blocks for creating molecules with enhanced metabolic stability, binding affinity, and bioavailability. nih.govgoogle.com While extensive research exists for many fluorinated arylboronic acids, specific compounds like (8-Fluoronaphthalen-1-yl)boronic acid remain less explored, representing an area with potential for new discoveries in synthetic and medicinal chemistry.

Properties

IUPAC Name |

(8-fluoronaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BFO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELOCCJLHJQJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Aspects of 8 Fuoronaphthalen 1 Yl Boronic Acid

Lewis Acidity and Coordination Chemistry of Boronic Acids

Boronic acids, including (8-Fluoronaphthalen-1-yl)boronic acid, are characterized by a boron atom with a vacant p-orbital, which imparts Lewis acidic properties. wiley-vch.de This Lewis acidity is fundamental to their role in various chemical transformations.

Interconversion between Trigonal Planar and Tetrahedral Boron Species

In its ground state, the boron atom in (8-Fluoronaphthalen-1-yl)boronic acid adopts a trigonal planar geometry with sp² hybridization. researchgate.net However, due to its electron-deficient nature, it readily accepts a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion or other nucleophiles, to form a more stable, anionic tetrahedral boronate species with sp³ hybridization. wiley-vch.denih.gov This interconversion is a dynamic equilibrium, the position of which is influenced by the pH of the medium and the nature of the substituents on the boronic acid. semanticscholar.orgresearchgate.net The presence of the electron-withdrawing fluorine atom on the naphthalene (B1677914) ring is expected to influence the Lewis acidity of the boron center.

Table 1: Hybridization and Geometry of Boron Species

| Species | Hybridization | Geometry | Charge |

|---|---|---|---|

| Boronic Acid | sp² | Trigonal Planar | Neutral |

Role of Hydroxyl Groups in Lewis Acid-Base Interactions and Boronate Complex Formation

The two hydroxyl groups on the boron atom of (8-Fluoronaphthalen-1-yl)boronic acid play a crucial role in its chemistry. They are involved in hydrogen bonding and can be deprotonated to form boronate anions. researchgate.net In the presence of a base, a hydroxyl group is typically abstracted, facilitating the attack of a nucleophile to form the tetrahedral boronate complex. nih.gov This boronate formation is a key activation step in many reactions, including the Suzuki-Miyaura coupling, as it increases the nucleophilicity of the organic group attached to the boron. nih.gov The formation of stable cyclic boronate esters with diols is another important aspect of their coordination chemistry. wiley-vch.de

Palladium-Catalyzed Cross-Coupling Reactions

(8-Fluoronaphthalen-1-yl)boronic acid is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. apolloscientific.co.uknih.gov

Suzuki-Miyaura Coupling: Fundamental Reaction Mechanism and Scope

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound, such as (8-Fluoronaphthalen-1-yl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. harvard.edunih.gov The reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. semanticscholar.orgnih.gov The general catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide. | 0 to +2 |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center. | No change |

Mechanistic Insights into Transmetalation and Turnover-Determining Steps

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, where the 8-fluoronaphthalen-1-yl group is transferred from the boron atom to the palladium(II) complex. researchgate.net For this transfer to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species. nih.gov There are two generally accepted pathways for transmetalation: one involving the reaction of an organoboronate with a palladium halide complex, and another involving the reaction of a neutral boronic acid with a palladium hydroxo complex. researchgate.netprinceton.edu The relative rates of these pathways can be influenced by the reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst. researchgate.net In many cases, the transmetalation step or the initial oxidative addition is considered the rate-determining or turnover-determining step of the catalytic cycle. nih.gov

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. apolloscientific.co.ukresearchgate.net This step involves the cleavage of the carbon-halide bond and the formation of a new organopalladium(II) species. youtube.com The reactivity in this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. nih.gov

The final step of the cycle is reductive elimination , where the newly formed carbon-carbon bond is created as the two organic fragments are eliminated from the palladium(II) center. harvard.edunih.gov This step regenerates the active palladium(0) catalyst, allowing the cycle to continue. The facility of reductive elimination is influenced by the steric and electronic nature of the ligands on the palladium and the organic groups being coupled.

Influence of Ligand Design on Catalytic Efficiency and Selectivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, and the performance of this reaction is critically dependent on the choice of catalyst system, particularly the ligand coordinated to the palladium center. For challenging substrates like (8-Fluoronaphthalen-1-yl)boronic acid, which is both sterically hindered due to its naphthalene framework and electronically modified by the fluorine substituent, ligand design is paramount for achieving high catalytic efficiency and selectivity.

The primary role of the ligand is to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-rich and sterically bulky phosphine ligands are often employed to enhance the reactivity of the palladium catalyst.

Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step, where the catalyst inserts into the carbon-halogen bond of the coupling partner.

Steric bulk on the ligand facilitates the reductive elimination step, which forms the final product and regenerates the active catalyst. It can also help to stabilize the catalytically active monoligated Pd(0) species.

While specific ligand screening studies for (8-Fluoronaphthalen-1-yl)boronic acid are not extensively documented in publicly available literature, general principles for fluoroarylboronic acids apply. The fluorine atom's electron-withdrawing nature can influence the transmetalation step. Therefore, ligands that can accelerate this step are beneficial. Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are known to be highly effective for Suzuki-Miyaura couplings of sterically demanding and electronically challenging arylboronic acids. These ligands combine steric bulk with electron-donating properties, creating a highly active and stable catalytic system.

Table 1: Common Ligands for Suzuki-Miyaura Coupling of Arylboronic Acids

| Ligand Name | Structure | Key Features |

|---|---|---|

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Electron-rich, sterically bulky |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, promotes reductive elimination |

| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Highly electron-donating, sterically demanding |

For a hypothetical Suzuki-Miyaura coupling involving (8-Fluoronaphthalen-1-yl)boronic acid, one would anticipate that ligands like SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, would provide superior results in terms of yield and reaction rate compared to less sophisticated ligands like PPh₃. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent would also be critical parameters to optimize.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, arylboronic acids are versatile reagents in a variety of other transition metal-catalyzed cross-coupling reactions. While specific examples featuring (8-Fluoronaphthalen-1-yl)boronic acid are sparse, its participation in these reactions can be inferred from the general reactivity of arylboronic acids.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling a boronic acid with an amine or an alcohol organic-chemistry.orgwikipedia.org. The reaction is attractive because it can often be run under mild conditions, open to the air organic-chemistry.org. (8-Fluoronaphthalen-1-yl)boronic acid would be expected to react with various amines, phenols, and other N- and O-nucleophiles to form the corresponding arylated products. The mechanism involves a Cu(II) or Cu(III) intermediate that undergoes reductive elimination to form the final product wikipedia.org.

Stille Coupling: Although the Stille reaction classically involves the coupling of an organotin compound with an organohalide, boronic acids can sometimes be used in related palladium-catalyzed processes. However, direct coupling of a boronic acid in a Stille-type reaction is not the standard protocol.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide nih.gov. While boronic acids are not the typical coupling partners, variations of the Sonogashira reaction, sometimes referred to as Sonogashira-type couplings, have been developed where an arylboronic acid is coupled with a terminal alkyne, often under oxidative conditions beilstein-journals.orgmdpi.com. (8-Fluoronaphthalen-1-yl)boronic acid could potentially be used in such reactions to synthesize 1-alkynyl-8-fluoronaphthalene derivatives.

Liebeskind-Srogl Coupling: This reaction involves the palladium-catalyzed coupling of a thioester with a boronic acid, mediated by a stoichiometric amount of a copper(I) carboxylate wikipedia.orgsynarchive.comdbpedia.org. It is a powerful method for forming carbon-carbon bonds under neutral conditions researchgate.netnih.gov. (8-Fluoronaphthalen-1-yl)boronic acid would be a suitable coupling partner for this reaction, allowing for the synthesis of 8-fluoro-1-acylnaphthalenes or related ketones wikipedia.org.

Reversible Covalent Bonding with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create cyclic boronate esters aablocks.commpg.de. This reaction is a dynamic equilibrium, highly dependent on the pH of the solution, the structure of the diol, and the electronic properties of the boronic acid researchgate.netresearchgate.net.

In aqueous media, (8-Fluoronaphthalen-1-yl)boronic acid exists in equilibrium between a neutral, trigonal planar sp²-hybridized form and an anionic, tetrahedral sp³-hybridized boronate form nih.gov. The formation of boronate esters is generally favored at pH values close to or above the pKa of the boronic acid, as the tetrahedral boronate species is more reactive towards diols aablocks.com.

Formation of Boronate Esters and Their Thermodynamic Stability

The reaction of (8-Fluoronaphthalen-1-yl)boronic acid with a diol results in the formation of a five- or six-membered cyclic boronate ester, with the release of two molecules of water aablocks.com. The stability of the resulting ester is influenced by several factors:

pH: As mentioned, stability increases with pH, typically maximizing near the pKa of the boronic acid.

Diol Structure: Diols with a pre-organized, syn-periplanar arrangement of hydroxyl groups, such as those found in certain saccharides or catechols, form more stable esters due to lower ring strain.

Boronic Acid Electronics: The Lewis acidity of the boron atom is a key factor. The electron-withdrawing fluorine atom in the 8-position of the naphthalene ring increases the Lewis acidity of the boron center in (8-Fluoronaphthalen-1-yl)boronic acid. This enhanced acidity is expected to lead to the formation of thermodynamically more stable boronate esters compared to its non-fluorinated analog, 1-naphthaleneboronic acid.

Table 2: Factors Influencing Boronate Ester Stability

| Factor | Influence on Stability | Rationale |

|---|---|---|

| pH | Increases with pH (up to a point) | Favors the formation of the more reactive tetrahedral boronate anion. |

| Diol Conformation | Higher for pre-organized diols | Minimizes ring strain in the cyclic ester. |

| Boronic Acid pKa | Generally higher for lower pKa boronic acids | Increased Lewis acidity of the boron center enhances binding. |

Dynamic Nature of Boronate Ester Formation and Equilibrium Considerations

The formation of boronate esters is a dynamic and reversible process researchgate.net. The position of the equilibrium can be shifted by changes in pH, temperature, or by the addition of a competing diol with a higher binding affinity nih.gov. This dynamic nature is the basis for the use of boronic acids in sensing and self-healing materials semanticscholar.org.

The equilibrium can be described by the following equation:

R-B(OH)₂ + Diol ⇌ Boronate Ester + 2 H₂O

The conditional formation constant (K') for this equilibrium is pH-dependent nih.gov. For (8-Fluoronaphthalen-1-yl)boronic acid, the electron-withdrawing fluorine atom would lower its pKa, shifting the optimal pH for diol binding to a more acidic range compared to unsubstituted arylboronic acids. This property could be advantageous for applications requiring stable diol complexation under physiological or slightly acidic conditions.

Oxidation Pathways of Arylboronic Acids and Strategies for Enhancing Oxidative Stability

A significant limitation of arylboronic acids is their susceptibility to oxidation nih.govnih.gov. Under oxidative conditions, the carbon-boron bond can be cleaved to form a phenol and boric acid. This process, known as oxidative deboronation, is often an unwanted side reaction nih.govresearchgate.net. The mechanism is thought to involve the attack of an oxidant (e.g., a reactive oxygen species) on the boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom nih.gov.

For (8-Fluoronaphthalen-1-yl)boronic acid, the presence of the electron-rich naphthalene ring system could make it susceptible to oxidation. Strategies to enhance oxidative stability generally focus on reducing the electron density at the boron center or sterically hindering the approach of an oxidant.

Electronic Effects: The electron-withdrawing fluorine atom should, in principle, provide some level of stabilization against oxidation by reducing the nucleophilicity of the C-B bond and diminishing electron density on the boron.

Esterification: Conversion of the boronic acid to a boronate ester, particularly with bulky diols like pinacol (B44631), can provide significant steric protection and enhance stability.

Intramolecular Coordination: Forming intramolecularly coordinated species, such as boralactones, has been shown to dramatically increase oxidative stability by several orders of magnitude nih.govresearchgate.net. This is achieved by reducing the availability of the boron's empty p-orbital for attack by an oxidant nih.gov.

Protodeborylation Phenomena in Fluoroaryl Boronic Acids: Mechanisms and Mitigation

Protodeborylation is a common and often problematic side reaction in processes involving arylboronic acids, particularly those bearing electron-withdrawing groups like fluorine wikipedia.orgnih.gov. In this reaction, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the desired functionality wikipedia.org. This process can be catalyzed by either acid or base wikipedia.org.

The mechanism of protodeborylation is highly dependent on pH ed.ac.uk. For fluoroaryl boronic acids, the base-catalyzed pathway is often dominant, especially under the conditions used for many cross-coupling reactions. The electron-withdrawing fluorine atom in (8-Fluoronaphthalen-1-yl)boronic acid makes the ipso-carbon atom more susceptible to protonation, thus increasing its propensity for protodeborylation compared to non-fluorinated analogues.

Mitigation Strategies:

Anhydrous Conditions: Since water is the proton source in many cases, running reactions under strictly anhydrous conditions can suppress protodeborylation.

Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a common and effective strategy ed.ac.uknih.gov. These esters act as "slow-release" sources of the boronic acid, keeping its concentration low in the reaction mixture and thus minimizing the rate of the side reaction youtube.com.

Reaction Optimization: Careful selection of the base, solvent, and temperature can significantly reduce the extent of protodeborylation chemrxiv.org. For instance, using weaker bases or non-aqueous solvent systems can be beneficial.

Catalyst System: Highly active catalyst systems that promote a rapid rate of the desired cross-coupling reaction can outcompete the slower protodeborylation pathway wikipedia.org.

Kinetic studies on various fluoroarylboronic acids have shown that the rate of protodeborylation is highly sensitive to the substitution pattern on the aromatic ring nih.goved.ac.uk. The peri-position of the fluorine in (8-Fluoronaphthalen-1-yl)boronic acid likely introduces unique steric and electronic effects that would influence its rate of protodeborylation, though specific kinetic data is not widely available.

Advanced Applications in Organic Synthesis Utilizing 8 Fuoronaphthalen 1 Yl Boronic Acid Scaffolds

Construction of Complex Molecular Architectures and Scaffolds

Boronic acids are renowned for their ability to serve as versatile building blocks in the construction of intricate molecular architectures, including macrocycles, cages, and polymers. researchgate.netrsc.org This utility stems from their capacity to undergo reversible condensation reactions with diols and other polyhydroxy compounds to form boronate esters. The stability of these boronate esters can often be controlled by reaction conditions such as pH, allowing for the dynamic self-assembly of complex structures.

The (8-fluoronaphthalen-1-yl)boronic acid scaffold is particularly well-suited for the construction of advanced molecular architectures. The rigid and planar nature of the naphthalene (B1677914) core can act as a pre-organized structural element, directing the geometry of the resulting assembly. The presence of the fluorine atom can introduce specific non-covalent interactions, such as halogen bonding or dipole-dipole interactions, which can further guide the self-assembly process and stabilize the final architecture.

While specific examples detailing the use of (8-fluoronaphthalen-1-yl)boronic acid in the synthesis of complex macrocycles or cages are not extensively documented in the literature, the principles of boronic acid chemistry suggest its significant potential. For instance, the condensation of (8-fluoronaphthalen-1-yl)boronic acid with chiral diols could lead to the formation of chiral macrocycles with well-defined cavities, suitable for applications in molecular recognition and catalysis.

| Application | Key Feature of (8-fluoronaphthalen-1-yl)boronic acid | Potential Outcome |

| Macrocycle Synthesis | Rigid naphthalene backbone | Pre-organized geometry for cyclization |

| Supramolecular Cages | Fluorine-induced non-covalent interactions | Enhanced stability and guest recognition |

| Covalent Organic Frameworks (COFs) | Planar aromatic structure | Ordered porous materials |

Synthesis of Biaryl and Oligoarene Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. nih.govmdpi.com This reaction, which typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide, is a powerful tool for the synthesis of biaryl and oligoarene compounds. sigmaaldrich.com These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

(8-Fluoronaphthalen-1-yl)boronic acid is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the naphthalene ring system, potentially affecting the rate and efficiency of the transmetalation step in the catalytic cycle. The steric hindrance around the boronic acid group, due to the peri-relationship with the fluorine atom, can also play a role in the outcome of the coupling reaction, particularly in the synthesis of sterically hindered biaryls.

The synthesis of (8-bromonaphthalen-1-yl)boronic acid, a direct precursor to (8-fluoronaphthalen-1-yl)boronic acid, has been reported, highlighting the accessibility of this class of reagents for cross-coupling reactions. researchgate.net The coupling of (8-fluoronaphthalen-1-yl)boronic acid with a variety of aryl and heteroaryl halides would provide access to a diverse range of novel biaryl and oligoarene structures with a fluorinated naphthalene unit.

| Reaction Type | Coupling Partner | Product Class | Potential Application |

| Suzuki-Miyaura Coupling | Aryl Halide | Fluorinated Biaryl | Pharmaceuticals, Organic Electronics |

| Suzuki-Miyaura Coupling | Heteroaryl Halide | Fluorinated Heterobiaryl | Agrochemicals, Materials Science |

| Suzuki-Miyaura Polymerization | Dihaloarene | Fluorinated Conjugated Polymer | Organic Light-Emitting Diodes (OLEDs) |

Enabling High Functional Group Tolerance in Convergent Synthesis

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, where large fragments of the target molecule are synthesized independently and then coupled together in the final stages. This approach often requires reactions that are highly chemoselective and tolerant of a wide range of functional groups. The Suzuki-Miyaura coupling, and by extension, the use of boronic acids, is well-suited for convergent synthesis due to its generally mild reaction conditions and broad functional group compatibility. sigmaaldrich.comnih.gov

The use of (8-fluoronaphthalen-1-yl)boronic acid in convergent synthetic strategies is particularly advantageous. The carbon-boron bond is stable to a variety of reaction conditions used to introduce other functionalities, allowing for the late-stage introduction of the fluoronaphthyl moiety. The presence of the fluorine atom is generally well-tolerated in many organic transformations, further enhancing the utility of this building block in complex molecule synthesis.

Research into the functional group tolerance of fluorinated arylboronic acids has shown that they are compatible with a wide array of functional groups, including esters, ketones, amides, and nitriles, under palladium-catalyzed cross-coupling conditions. researchgate.net This high level of functional group tolerance makes (8-fluoronaphthalen-1-yl)boronic acid a valuable tool for the convergent synthesis of complex, highly functionalized molecules.

| Synthetic Strategy | Key Advantage of (8-fluoronaphthalen-1-yl)boronic acid | Example Functional Groups Tolerated |

| Late-stage functionalization | Stability of the C-B bond | Esters, amides, ethers, nitriles |

| Fragment coupling | Chemoselectivity of Suzuki-Miyaura reaction | Ketones, aldehydes, protected alcohols |

| Orthogonal synthesis | Compatibility with other coupling reactions | Stille, Sonogashira, Buchwald-Hartwig |

Role as Versatile Building Blocks in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. researchgate.netnih.govrug.nl Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, allow for the rapid construction of molecular complexity from simple precursors. Boronic acids have emerged as versatile components in a variety of MCRs and cascade processes. rsc.org

(8-Fluoronaphthalen-1-yl)boronic acid can serve as a key building block in such reactions. For instance, in the Petasis reaction (a boronic acid Mannich reaction), it could react with an amine and an aldehyde to form α-amino acids bearing the fluoronaphthyl group. nih.gov Furthermore, its participation in Ugi or Passerini-type multicomponent reactions could lead to the synthesis of complex peptide-like structures or α-acyloxy amides, respectively. The unique electronic and steric properties of the (8-fluoronaphthalen-1-yl) moiety could influence the stereochemical outcome of these reactions and impart interesting properties to the resulting products.

While specific examples of (8-fluoronaphthalen-1-yl)boronic acid in MCRs are not widely reported, the general reactivity of arylboronic acids in these transformations suggests a high potential for its application in the rapid generation of diverse and complex molecular libraries.

| Multicomponent Reaction | Role of (8-fluoronaphthalen-1-yl)boronic acid | Product Type |

| Petasis Reaction | Aryl nucleophile | α-Amino acid derivative |

| Ugi Reaction | Acid component (after in situ oxidation) | Peptidomimetic scaffold |

| Passerini Reaction | Nucleophilic component | α-Acyloxy amide derivative |

Stereoselective Transformations Facilitated by Boronic Acid Derivatives

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Boronic acid derivatives, especially chiral boronic esters, have proven to be valuable reagents and intermediates in a wide range of asymmetric transformations. dntb.gov.uanih.govresearchgate.netresearchgate.net

Derivatives of (8-fluoronaphthalen-1-yl)boronic acid can be employed in stereoselective synthesis in several ways. The boronic acid can be converted into a chiral boronic ester by reaction with a chiral diol. These chiral esters can then undergo diastereoselective reactions, where the chiral auxiliary directs the stereochemical outcome of the transformation. For example, the Matteson homologation of a chiral boronic ester derived from (8-fluoronaphthalen-1-yl)boronic acid could be used to synthesize chiral α-haloboronic esters, which are versatile intermediates for the synthesis of enantioenriched amines and alcohols.

Furthermore, the fluoronaphthyl group itself can act as a chiral directing group in certain reactions. The steric bulk and electronic properties of this group could influence the facial selectivity of reactions on adjacent functional groups. While the field of stereoselective transformations using derivatives of (8-fluoronaphthalen-1-yl)boronic acid is still emerging, the foundational principles of asymmetric synthesis with boronic acids provide a strong basis for its future development. mdpi.com

| Asymmetric Transformation | Chiral Strategy | Potential Chiral Product |

| Matteson Homologation | Chiral boronic ester | Enantioenriched α-haloboronic ester |

| Asymmetric Aldol Reaction | Chiral boronate enolate | Chiral β-hydroxy ketone |

| Asymmetric Allylation | Chiral allylboronate | Chiral homoallylic alcohol |

Role in Chemical Biology and Materials Science

Molecular Recognition and Sensing Systems

The capacity of (8-Fluoronaphthalen-1-yl)boronic acid to engage in specific and reversible interactions makes it a valuable component in the design of synthetic receptors for molecular recognition and sensing. This is primarily based on the formation of dynamic covalent bonds with various biologically significant molecules.

The most prominent application of arylboronic acids, including (8-Fluoronaphthalen-1-yl)boronic acid, is in the recognition and sensing of saccharides. nih.govnih.gov Saccharides and other biomolecules containing cis-1,2- or 1,3-diol functionalities can react with the boronic acid group to form stable five- or six-membered cyclic boronate esters. nih.govnih.govmdpi.com This interaction is reversible and pH-dependent, typically favoring ester formation in neutral to alkaline aqueous solutions. mdpi.commdpi.com

The binding event can be transduced into a detectable signal, often a change in fluorescence. dcu.iemdpi.com The fluoronaphthalene core of (8-Fluoronaphthalen-1-yl)boronic acid serves as a built-in fluorophore. Upon binding to a diol, the hybridization of the boron atom changes from sp² to sp³, altering the electronic properties of the molecule and modulating its fluorescence emission. nih.gov This principle has been widely exploited to develop sensors for various saccharides, including glucose, fructose, and galactose, which are challenging to differentiate due to their structural similarities. nih.govnih.gov

Beyond simple monosaccharides, these boronic acid-based receptors can target more complex structures like glycoproteins, ribonucleic acids, and even the carbohydrate-rich surfaces of bacteria for detection and labeling. nih.govmdpi.com

Table 1: Interactions with Diol-Containing Biomolecules

| Target Biomolecule | Interacting Moiety | Bond Type | Key Features |

|---|---|---|---|

| Monosaccharides (e.g., Glucose, Fructose) | cis-1,2- or 1,3-diols | Reversible Covalent (Boronate Ester) | pH-dependent, forms cyclic esters. nih.govmdpi.com |

| Glycoproteins | Carbohydrate chains with diols | Reversible Covalent (Boronate Ester) | Allows for enrichment and detection of specific proteins. mdpi.com |

| Ribonucleic Acids (RNA) | Ribose sugar with a cis-diol | Reversible Covalent (Boronate Ester) | Enables sensing and recognition of RNA. nih.gov |

The Lewis acidic boron atom of (8-Fluoronaphthalen-1-yl)boronic acid can also interact with nucleophilic amino acid residues within proteins. nih.gov This allows it to serve as a recognition element for specific protein surfaces or as an inhibitor for certain enzymes. nih.govnih.gov Key interactions include:

Serine Residues: Boronic acids can form reversible covalent bonds with the hydroxyl group of serine, particularly within the active sites of serine proteases, leading to potent enzyme inhibition. nih.govnih.gov

Lysine and Histidine Residues: The lone pair of electrons on the nitrogen atoms in the side chains of lysine and histidine can form dative bonds with the empty p-orbital of the boron atom. nih.gov

This reactivity has been harnessed to develop boronic acid-containing peptides and small molecules that act as therapeutic agents, such as enzyme inhibitors. researchgate.net Furthermore, the ability to genetically encode unnatural amino acids like p-boronophenylalanine allows for the site-specific introduction of a boronic acid moiety into a protein's structure. nih.govresearchgate.net This enables selective protein modification and the creation of novel protein-based tools for biomolecular recognition. nih.gov

Design of Stimuli-Responsive Polymeric Materials and Hydrogels

The reversible and pH-sensitive nature of the boronate ester linkage is a cornerstone for the design of "smart" or stimuli-responsive materials. nih.gov (8-Fluoronaphthalen-1-yl)boronic acid can be incorporated into polymer chains or used as a cross-linker to create hydrogels. researchgate.net These materials can undergo significant changes in their physical properties, such as swelling or dissolution, in response to specific external stimuli. researchgate.netnih.gov

A primary example is the development of glucose-responsive hydrogels for self-regulated insulin delivery. nih.govresearchgate.net In such a system, a hydrogel is formed by cross-linking polymers containing diol groups with a bis-boronic acid. The hydrogel, loaded with insulin, remains stable under normal physiological conditions. When glucose levels rise, the glucose molecules, which are strong binders to boronic acid, competitively displace the polymer-diol cross-links. nih.gov This leads to the disassembly of the hydrogel network and the release of the encapsulated insulin. researchgate.net Similarly, since the boronate ester bond is sensitive to pH, these hydrogels can be designed to release cargo in acidic environments, such as those found in endosomes or tumor tissues. nih.govresearchgate.net

Surface Modification and Creation of Advanced Functional Materials

(8-Fluoronaphthalen-1-yl)boronic acid can be tethered to various surfaces to create advanced functional materials with specific recognition capabilities. mdpi.comnih.gov This surface modification allows for the controlled immobilization of biomolecules in a site-specific and oriented manner. mdpi.com For instance, surfaces functionalized with this compound can be used to:

Capture Glycoproteins and Cells: Boronic acid-modified surfaces can selectively bind and capture glycoproteins or whole cells (like bacteria) from complex mixtures for analysis or sensing applications. mdpi.com

Oriented Antibody Immobilization: Antibodies, which are glycoproteins, can be immobilized on a boronic acid-functionalized surface via their carbohydrate moieties in the Fc region. This leaves the antigen-binding sites fully accessible, enhancing the performance of immunoassays and biosensors. mdpi.com

Create Sensing Platforms: When immobilized on surfaces like gold films, boronic acids can be used in techniques like surface-enhanced Raman scattering (SERS) for the sensitive detection of target analytes. mdpi.com

Development of Bioconjugates and Applications in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate complex and functional molecular assemblies. d-nb.info The formation of boronate esters is a prime example of a dynamic covalent bond used in biological contexts. d-nb.infonih.gov (8-Fluoronaphthalen-1-yl)boronic acid is a valuable building block in DCC for constructing sophisticated bioconjugates. nih.govresearchgate.net

These bioconjugates can be designed to assemble under specific physiological conditions and disassemble in response to a stimulus, such as a change in pH. d-nb.info For example, a therapeutic protein (the "core") can be decorated with boronic acid groups, and a targeting peptide (the "shell") can be modified with a diol or salicylhydroxamic acid (SHA) moiety. d-nb.inforesearchgate.net The two components self-assemble in the bloodstream (pH 7.4) to form a core-shell nanostructure that targets specific cells. d-nb.info Upon internalization into the acidic environment of cellular endosomes, the boronate ester linkage hydrolyzes, releasing the active protein inside the target cell. d-nb.info This strategy allows for precise control over the formation and cleavage of bioconjugates, enhancing therapeutic efficacy and minimizing off-target effects. nih.govnih.gov

Catalytic Applications in Bio-inspired Chemical Transformations

While primarily known for its recognition properties, the boronic acid moiety is also a cornerstone of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction, which forms carbon-carbon bonds, is a powerful tool for synthesizing complex organic molecules, including pharmaceuticals and advanced materials. The use of boronic acids in such reactions can be considered a bio-inspired approach to building molecular complexity.

The fluoronaphthalene component of (8-Fluoronaphthalen-1-yl)boronic acid also suggests potential applications in bio-inspired catalysis. Fluorinated aromatic systems, such as fluoroalkyl-substituted phthalocyanines, are used as robust catalysts that mimic the function of oxidative enzymes. researchgate.net These catalysts can replace biological enzymes in certain processes, using light and air to perform oxidations instead of reagents like hydrogen peroxide. researchgate.net The chemical stability and unique electronic properties conferred by the fluorinated naphthalene (B1677914) ring could be exploited in the design of novel, stable catalysts for a variety of chemical transformations.

Theoretical and Computational Investigations of 8 Fuoronaphthalen 1 Yl Boronic Acid

Density Functional Theory (DFT) Studies on Boronic Acid Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and reactivity of molecules. It has been successfully applied to understand various aspects of boronic acid chemistry, from the nature of chemical bonds to the prediction of reaction outcomes. lodz.pl

Electronic Structure, Bonding Analysis, and Frontier Molecular Orbital Theory

DFT calculations are instrumental in elucidating the electronic landscape of (8-Fluoronaphthalen-1-yl)boronic acid. The geometry of the molecule is optimized to find its most stable conformation, considering the rotational freedom of the boronic acid group [-B(OH)₂] relative to the rigid naphthalene (B1677914) ring. researchgate.net The peri-interaction between the fluorine atom at the C8 position and the boronic acid group at the C1 position is a key structural feature that influences both the electronic properties and reactivity of the compound.

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity. bhu.ac.inresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For (8-Fluoronaphthalen-1-yl)boronic acid, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO is likely centered on the electron-deficient boronic acid moiety and the aromatic system. lodz.plresearchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data from DFT Calculations This table presents hypothetical data based on typical DFT (B3LYP/6-31G) calculations for analogous arylboronic acids to illustrate the concepts.*

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.58 | Naphthalene π-system |

| LUMO | -1.23 | Boronic acid group, Naphthalene π*-system |

| HOMO-LUMO Gap | 5.35 | - |

Computational Elucidation of Reaction Mechanisms for Boronic Acid Transformations

Boronic acids are renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds. nih.govyoutube.com DFT calculations are pivotal in mapping the potential energy surface of this catalytic cycle, identifying the structures of intermediates and transition states. researchgate.netresearchgate.net

For (8-Fluoronaphthalen-1-yl)boronic acid, the key steps of the Suzuki-Miyaura reaction that can be computationally modeled include:

Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst.

Transmetalation: The transfer of the 8-fluoronaphthalen-1-yl group from the boron atom to the palladium center. This is often the rate-determining step. DFT studies can elucidate the role of the base in activating the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer. scholarsportal.info

Reductive Elimination: The final step where the two organic fragments are coupled, and the palladium(0) catalyst is regenerated.

Prediction of Acidity Constants (pKa) and Origins of Substituent Effects

The acidity of a boronic acid is a fundamental property that governs its behavior in aqueous solutions and its reactivity, particularly in transmetalation. nih.gov Boronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a tetrahedral boronate species. ru.nl Computational methods, particularly DFT combined with continuum solvation models (like PCM or SMD), can predict the pKa of boronic acids. mdpi.comnih.govresearchgate.net

Accurate pKa prediction requires careful consideration of the thermodynamics of the acid dissociation in solution. researchgate.nettorvergata.it The "adiabatic" scheme, which involves optimizing the geometries of both the neutral boronic acid and its conjugate boronate base in both the gas phase and solution, generally provides the most accurate results. nih.gov

The substituent effects on acidity can be rationalized computationally. The fluorine atom at the C8 position of (8-Fluoronaphthalen-1-yl)boronic acid is strongly electron-withdrawing, which stabilizes the negatively charged tetrahedral boronate anion. Furthermore, studies on ortho-substituted phenylboronic acids have shown that substituents like fluorine can form an intramolecular hydrogen bond with the B-OH group, which further stabilizes the boronate form and increases acidity (lowers the pKa). mdpi.com Therefore, (8-Fluoronaphthalen-1-yl)boronic acid is predicted to be a stronger Lewis acid compared to unsubstituted naphthylboronic acid or phenylboronic acid.

Table 2: Comparison of Theoretical pKa Prediction Schemes This table illustrates common computational approaches and their general accuracy for arylboronic acids.

| Calculation Scheme | Description | Typical Root-Mean-Square Error (RMSE) |

| Direct Scheme | Uses solution-phase geometries only. | > 2.0 pKa units |

| Vertical Scheme | Uses gas-phase geometries for solution-phase energy calculations. | 1.5 - 2.0 pKa units |

| Adiabatic Scheme | Uses fully optimized geometries in both gas and solution phases. | 1.0 - 1.5 pKa units |

| Adiabatic + Explicit Waters | Includes a few explicit water molecules to model the first solvation shell. | < 1.0 pKa units |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. uni-muenchen.de An MD simulation of (8-Fluoronaphthalen-1-yl)boronic acid in a solvent box (e.g., water) can provide insights into its conformational flexibility and how it interacts with its environment.

Key insights from MD simulations include:

Conformational Sampling: MD explores the potential energy surface to identify low-energy conformations. For this molecule, this primarily involves the rotation around the C1-B bond and the different orientations of the two hydroxyl groups.

Solvation Structure: The simulation reveals how solvent molecules arrange around the boronic acid. This is crucial for understanding solubility and the role of the solvent in chemical reactions. Specific hydrogen bonding patterns between the B(OH)₂ group and water molecules can be identified and quantified.

Intermolecular Interactions: In more concentrated simulations, MD can model the aggregation of boronic acid molecules. Boronic acids are known to form dimeric or trimeric anhydride (B1165640) structures (boroxines) upon dehydration. MD can simulate the initial association steps and calculate the potential of mean force for these interactions, revealing the thermodynamic stability of such aggregates in solution. nih.gov

Computational Approaches for Understanding Molecular Recognition and Binding Events

The ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in molecular recognition and sensing. nih.gov Computational methods are essential for designing and understanding these recognition events at a molecular level.

For (8-Fluoronaphthalen-1-yl)boronic acid, its potential as a receptor for diol-containing molecules (e.g., saccharides, glycoproteins) can be investigated using:

Molecular Docking: This technique predicts the preferred binding orientation of the boronic acid to a target receptor site, such as the active site of an enzyme or a specific location on a carbohydrate. biorxiv.org Docking algorithms score different poses based on steric and electronic complementarity.

DFT Calculations: Once a binding pose is identified, DFT can be used to calculate the binding energy with higher accuracy. The calculations model the formation of the five-membered boronate ester ring between the boron atom and two hydroxyl groups of the target diol. These calculations can help rationalize the binding specificity for different diols. biorxiv.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For large biological targets like proteins, QM/MM methods offer a hybrid approach. The chemically active region (the boronic acid and the binding site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics.

Predictive Modeling for Polymorphism and Crystal Engineering

The solid-state structure of a molecule dictates many of its bulk properties. (8-Fluoronaphthalen-1-yl)boronic acid, with its rigid aromatic core and hydrogen-bonding B(OH)₂ group, is an excellent candidate for crystal engineering. researchgate.netresearchgate.net Computational methods can be used to predict and understand the packing of molecules in a crystal lattice.

Polymorphism Prediction: This involves computational searches for different possible crystal packing arrangements (polymorphs) and ranking them by their lattice energies. The boronic acid group is a strong hydrogen bond donor, and molecules typically arrange into characteristic supramolecular synthons, such as hydrogen-bonded dimers or catemers (chains). acs.orguiowa.edu

Analytical Methodologies for 8 Fuoronaphthalen 1 Yl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the molecular structure and integrity of (8-Fluoronaphthalen-1-yl)boronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecule's atomic arrangement, bonding, and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of (8-Fluoronaphthalen-1-yl)boronic acid in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule's constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the six aromatic protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns (multiplicity, coupling constants J) are influenced by the positions of the boronic acid and fluorine substituents. Protons closer to the electron-withdrawing fluorine and boronic acid groups will appear at a lower field (higher ppm).

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene skeleton. The carbon atom directly bonded to the fluorine (C-8) will exhibit a large one-bond ¹³C-¹⁹F coupling constant, while other carbons will show smaller two- or three-bond couplings. The carbon attached to the boron atom (C-1) often shows a broad signal due to the quadrupolar nature of the boron nucleus. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment. For (8-Fluoronaphthalen-1-yl)boronic acid, a single resonance is expected, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. nih.govrsc.org

¹¹B NMR: Boron-11 NMR is highly effective for characterizing boronic acids and their derivatives. researchgate.net The sp²-hybridized boron atom in the trigonal planar boronic acid typically resonates in a characteristic downfield region, often around 28-33 ppm. sdsu.edunsf.gov This chemical shift is sensitive to the electronic environment and can shift upon esterification or interaction with other molecules. nsf.gov

Table 1: Predicted NMR Chemical Shifts (δ) for (8-Fluoronaphthalen-1-yl)boronic acid

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features and Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Complex multiplets for 6 aromatic protons. Peri-protons (H-2, H-7) are significantly affected by substituents. |

| ¹³C | 110 - 150 | Signals for 10 aromatic carbons. C-F and C-B couplings are observable. The C-B signal may be broad. |

| ¹⁹F | -110 to -130 | Referenced to a standard like CFCl₃. A single resonance is expected, likely a multiplet due to coupling with adjacent protons. |

| ¹¹B | 28 - 33 | A single, potentially broad resonance characteristic of a trigonal arylboronic acid. sdsu.edunsf.gov |

FTIR spectroscopy is a rapid and valuable technique for identifying the key functional groups within the (8-Fluoronaphthalen-1-yl)boronic acid molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The FTIR spectrum of this compound is characterized by several key absorption bands:

O-H Stretching: A very broad and strong absorption band is typically observed in the 3200-3550 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H groups of the boronic acid moiety. nih.gov

Aromatic C-H Stretching: Absorption peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the naphthalene ring.

Aromatic C=C Stretching: A series of medium to sharp bands in the 1400-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibrations within the aromatic naphthalene core.

B-O Stretching: A strong and prominent absorption band, typically found between 1310 and 1350 cm⁻¹, is assigned to the asymmetric B-O stretching vibration, a hallmark of the boronic acid group. researchgate.net

C-F Stretching: A strong absorption band in the 1000-1100 cm⁻¹ region is expected for the C-F bond stretching vibration.

Table 2: Characteristic FTIR Absorption Frequencies for (8-Fluoronaphthalen-1-yl)boronic acid

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Boronic Acid) | Stretching, H-bonded | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Sharp |

| B-O | Asymmetric Stretching | 1310 - 1350 | Strong |

| C-F | Stretching | 1000 - 1100 | Strong |

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. However, the direct analysis of boronic acids by MS presents significant challenges. A primary issue is their propensity to undergo thermally induced dehydration in the mass spectrometer's ion source, leading to the formation of cyclic trimers known as boroxines. This process can complicate spectral interpretation and hinder the detection of the true molecular ion.

To overcome these challenges, derivatization is a common and effective strategy. This involves converting the boronic acid into a more stable and less polar derivative prior to MS analysis. Common derivatization approaches include:

Esterification with Diols: Reacting the boronic acid with a diol, such as pinacol (B44631) or 1,2-ethanediol, forms a stable cyclic boronate ester. These esters are less prone to dehydration and are more amenable to chromatographic separation and mass spectrometric analysis.

Complexation: Using specific matrices in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also serve as an in-situ derivatization. For instance, 2,5-dihydroxybenzoic acid (DHB) can act as both a matrix and a derivatizing agent, forming a detectable adduct with the boronic acid.

These strategies facilitate the observation of the desired molecular ion and enable accurate mass determination, fragmentation studies for structural confirmation, and reliable quantification.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for assessing the purity of (8-Fluoronaphthalen-1-yl)boronic acid and for quantifying it in complex mixtures. High-Performance Liquid Chromatography (HPLC) and its coupling with tandem mass spectrometry (LC-MS/MS) are the most powerful techniques in this regard.

HPLC is the standard method for separating (8-Fluoronaphthalen-1-yl)boronic acid from starting materials, byproducts, and degradants. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

A typical RP-HPLC method involves:

Stationary Phase: A C18 (octadecylsilane) column is frequently used, providing good retention and separation for aromatic compounds based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is employed. The gradient allows for the efficient elution of compounds with varying polarities.

Detection: Ultraviolet (UV) detection is standard, as the naphthalene ring of the molecule is a strong chromophore, typically exhibiting maximum absorbance at wavelengths around 254 nm.

A key consideration in the HPLC analysis of boronic acids and their esters is the potential for on-column hydrolysis of ester derivatives back to the boronic acid. Method development often focuses on selecting column types and mobile phase conditions that minimize this artifact to ensure accurate purity assessment.

Table 3: Typical HPLC Parameters for Arylboronic Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 2.7-5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) |

For the quantification of trace levels of (8-Fluoronaphthalen-1-yl)boronic acid, particularly as a potential impurity in other substances, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity.

The methodology typically involves coupling an HPLC system to a tandem quadrupole mass spectrometer. Key aspects of the technique include:

Ionization: Electrospray ionization (ESI) is the most common interface. For underivatized boronic acids, ESI in the negative ion mode is often more sensitive, detecting the deprotonated molecule [M-H]⁻.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is set to select the parent ion (e.g., the [M-H]⁻ of (8-Fluoronaphthalen-1-yl)boronic acid), fragment it in the collision cell, and then monitor for a specific, characteristic fragment ion. This two-stage mass filtering significantly reduces chemical noise and enhances selectivity and sensitivity, allowing for quantification at parts-per-million (ppm) or even lower levels. nih.gov

This high-sensitivity LC-MS/MS approach enables the accurate monitoring of residual boronic acid in final products where its presence must be strictly controlled. nih.gov

Colorimetric Detection Methods Utilizing Boron-Specific Complexation

Colorimetric assays offer a straightforward and rapid means for the qualitative detection of boronic acids. These methods are predicated on the ability of the boronic acid moiety to form specific complexes with certain chromophoric reagents, resulting in a distinct and observable color change. This principle is particularly useful for in-process monitoring of chemical reactions or for preliminary screening.

One of the most common reagents for the colorimetric detection of boronic acids is curcumin (B1669340). rsc.orgresearchgate.net Curcumin, a natural diarylheptanoid, reacts with boronic acids to form a reddish-colored complex known as rosocyanine. rsc.org This interaction is highly specific to the boronic acid group. The mechanism involves the formation of a stable five-membered ring through the complexation of the boronic acid with the 1,3-diol system present in the curcumin molecule.

The application of this method for (8-Fluoronaphthalen-1-yl)boronic acid would involve spotting a solution of the compound onto a solid support, such as a thin-layer chromatography (TLC) plate, followed by treatment with a curcumin-based staining solution. researchgate.net The appearance of a characteristic red or orange spot would indicate the presence of the boronic acid functionality. While this technique is primarily qualitative, the intensity of the color can provide a semi-quantitative estimation of the compound's concentration. researchgate.net

Table 1: General Characteristics of Colorimetric Boronic Acid Detection

| Feature | Description |

| Principle | Complexation of the boronic acid with a chromophoric agent. |

| Common Reagent | Curcumin. |

| Observable Change | Formation of a distinct color (e.g., red/orange). |

| Application | Qualitative analysis, reaction monitoring, TLC staining. |

| Advantage | Rapid, simple, and specific for the boronic acid group. |

It is important to note that while this method confirms the presence of the boronic acid group, it does not provide information about the fluoronaphthalene backbone. Therefore, it is typically used in conjunction with other analytical techniques for comprehensive characterization.

X-ray Diffraction Studies for Solid-State Structure Determination and Polymorph Characterization

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For (8-Fluoronaphthalen-1-yl)boronic acid, single-crystal X-ray diffraction would be the definitive method to determine its precise molecular structure, including bond lengths, bond angles, and the conformation of the molecule. This technique is indispensable for confirming the substitution pattern on the naphthalene ring and the geometry of the boronic acid group.

Furthermore, X-ray diffraction is crucial for the study of polymorphism, which is the ability of a solid material to exist in more than one crystal form or structure. nih.govnih.gov Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability, which are critical in various applications. While specific polymorphs of (8-Fluoronaphthalen-1-yl)boronic acid have not been detailed in the reviewed literature, studies on the parent compound, (naphthalen-1-yl)boronic acid, have revealed the existence of at least two polymorphic forms (an orthorhombic and a monoclinic form) depending on the crystallization solvent. nih.govnih.gov

These studies on the non-fluorinated analogue demonstrate that molecules of (naphthalen-1-yl)boronic acid form dimers through hydrogen bonds between their boronic acid groups. nih.govnih.gov It is highly probable that (8-Fluoronaphthalen-1-yl)boronic acid would exhibit similar hydrogen-bonding motifs in the solid state. Powder X-ray diffraction (PXRD) is a related technique used to analyze the bulk crystalline material. It provides a characteristic diffraction pattern for a given crystalline phase and is instrumental in identifying different polymorphs, monitoring phase transitions, and determining the purity of a crystalline sample. nih.gov

Table 2: Application of X-ray Diffraction to Arylboronic Acids

| Technique | Information Obtained | Relevance for (8-Fluoronaphthalen-1-yl)boronic acid |

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous confirmation of identity and stereochemistry. |

| Powder XRD (PXRD) | Crystalline phase identification, polymorph screening, purity analysis. | Characterization of the bulk material and identification of potential polymorphs. |

The structural data obtained from X-ray diffraction studies are fundamental for understanding the structure-property relationships of (8-Fluoronaphthalen-1-yl)boronic acid and for ensuring the consistency of the material between different batches.

Future Research Directions and Emerging Trends for 8 Fuoronaphthalen 1 Yl Boronic Acid

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

While traditional methods for synthesizing arylboronic acids, such as those involving Grignard or organolithium reagents, are effective, future research is focused on developing more sustainable and efficient alternatives. nih.gov The primary goals are to improve atom economy, reduce waste, and utilize less hazardous reagents and milder reaction conditions. For (8-Fluoronaphthalen-1-yl)boronic acid, this involves exploring direct C-H borylation, where a catalyst functionalizes a carbon-hydrogen bond on the fluoronaphthalene core directly with a boron-containing reagent. mdpi.com Iridium-catalyzed C-H borylation, for instance, offers a direct one-pot pathway to arylboronic esters, which can be subsequently converted to the boronic acid. acs.org

Another promising avenue is the refinement of palladium-catalyzed methods that use more readily available starting materials, such as aryl chlorides instead of bromides or iodides. acs.org Research into novel catalytic systems, including those that operate in environmentally benign solvents like water, is also a key focus. organic-chemistry.org Furthermore, methods utilizing diazonium salts, derived from corresponding arylamines, offer a rapid and versatile route to arylboronic acids under very mild conditions. nih.gov The adoption of these advanced synthetic strategies could significantly streamline the production of (8-Fluoronaphthalen-1-yl)boronic acid, making it more accessible and cost-effective for a wider range of applications.

Table 1: Comparison of Modern Synthetic Routes for Arylboronic Acids

| Synthetic Method | Typical Starting Material | Key Advantages | General Yield Range |

|---|---|---|---|

| Grignard/Organolithium | Aryl Halide | Well-established, versatile | 50-85% |

| Palladium-Catalyzed Borylation | Aryl Halide/Triflate | High functional group tolerance | 70-95% acs.org |

| Iridium-Catalyzed C-H Borylation | Arene | High atom economy, direct functionalization | 60-90% acs.org |

| Sandmeyer-type Borylation | Arylamine (via Diazonium Salt) | Mild conditions, rapid reaction | 70-90% nih.gov |

| Continuous Flow Synthesis | Aryl Halide | Enhanced safety, high throughput, scalability | >80% organic-chemistry.orgnih.gov |

Exploration of New Catalytic Systems for Diverse C-C and C-Heteroatom Bond Formations

Beyond their well-established role as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, arylboronic acids are emerging as versatile catalysts in their own right. rsc.orgresearchgate.net Future research will likely explore the catalytic potential of (8-Fluoronaphthalen-1-yl)boronic acid, leveraging its unique electronic properties imparted by the electron-withdrawing fluorine atom and the extended π-system of the naphthalene (B1677914) core.

A significant area of investigation is the use of arylboronic acids as catalysts for dehydrative C-C and C-heteroatom bond formations. acs.orgbath.ac.uk These reactions use alcohols as electrophiles, releasing water as the only byproduct, which aligns with the principles of green chemistry. bath.ac.uk The Lewis acidic nature of the boron center in (8-Fluoronaphthalen-1-yl)boronic acid could be harnessed to activate hydroxyl groups, facilitating reactions such as Friedel-Crafts alkylations and substitutions with various nucleophiles. bath.ac.uk The development of new catalytic systems where this compound acts as a catalyst or a key ligand could unlock novel transformations that are currently inaccessible or require harsh, less sustainable conditions. researchgate.net This dual functionality—as both a building block and a potential catalyst—represents a major direction for future exploration. nih.gov

Expanding Applications in Advanced Stimuli-Responsive Materials and Smart Systems

The unique structural features of (8-Fluoronaphthalen-1-yl)boronic acid make it an attractive candidate for incorporation into advanced functional materials. The naphthalene core is a well-known fluorophore, and its derivatives are widely used in the development of luminescent materials. researchgate.net The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a property famously exploited in glucose sensors. researchgate.net The combination of these two functionalities within a single molecule opens the door to creating sophisticated stimuli-responsive systems.

Future research will focus on integrating the (8-Fluoronaphthalen-1-yl)boronic acid unit into polymers and supramolecular assemblies. mdpi.com This could lead to the development of "smart" materials that change their optical properties, such as color or fluorescence intensity, in response to specific chemical stimuli like saccharides or other biologically relevant diols. sciltp.comsciltp.com Furthermore, the fluorinated naphthalene structure could be exploited in charge-transfer complexes for applications in printable photonic devices and smart sensing platforms that respond to thermal or mechanical stimuli. sciltp.comnih.gov The exploration of these applications could lead to novel technologies in fields ranging from medical diagnostics to optoelectronics.

Advanced Computational Modeling for Predictive Design and Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. For (8-Fluoronaphthalen-1-yl)boronic acid, advanced computational modeling offers a powerful approach to predict its behavior and guide experimental work. Using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers can gain deep insights into the compound's structural, electronic, and thermodynamic properties. researchgate.neteckerd.edu

Future computational studies will likely focus on several key areas. Firstly, modeling can elucidate the precise mechanisms of reactions involving this boronic acid, such as its role in Suzuki-Miyaura transmetalation intermediates, which can be challenging to observe experimentally. nih.gov This understanding can lead to the rational design of more efficient catalysts and reaction conditions. Secondly, computational screening can predict the binding affinities of the boronic acid moiety with various diols, accelerating the design of new sensors. nih.gov Finally, modeling can predict the photophysical properties of materials incorporating the fluoronaphthalene unit, guiding the synthesis of novel stimuli-responsive systems with desired optical outputs. acs.org These predictive capabilities will reduce the trial-and-error nature of experimental work, saving time and resources.

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry

The synthesis and application of chemical compounds are being revolutionized by automation and continuous flow technology. nih.gov These platforms offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, scalability, and the ability to perform high-throughput screening. rsc.orgrsc.org The integration of (8-Fluoronaphthalen-1-yl)boronic acid into these modern workflows is a key future direction.

Continuous flow systems are particularly well-suited for the synthesis of boronic acids, especially when using highly reactive organolithium intermediates, as they allow for precise control of reaction time (often less than a second) and temperature, minimizing side reactions and improving safety and yield. nih.govorganic-chemistry.orgnih.gov Beyond its synthesis, automated platforms can be used to rapidly screen the reactivity of (8-Fluoronaphthalen-1-yl)boronic acid in thousands of potential cross-coupling reactions with different partners, catalysts, and conditions. rsc.org This high-throughput approach can accelerate the discovery of new reactions and optimized synthetic protocols. rsc.org Digitizing the synthesis and reaction screening processes will enable the creation of reproducible, shareable chemical "recipes," streamlining drug discovery and materials development pipelines. nih.gov

Q & A

Basic Research Questions

Q. How can the structural and crystallographic properties of (8-Fluoronaphthalen-1-yl)boronic acid be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond angles, hydrogen-bonding networks, and polymorphic forms. For arylboronic acids, SCXRD reveals interactions such as B–O bond lengths (typically 1.35–1.45 Å) and dihedral angles between the boronic acid group and aromatic rings. Fluorine substitution at the 8-position may influence crystal packing via steric or electronic effects, as seen in analogous naphthalenyl boronic acids . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can further assess thermal stability and polymorph transitions .

Q. What experimental strategies optimize the synthesis of (8-Fluoronaphthalen-1-yl)boronic acid?

- Methodological Answer : Miyaura borylation is a common method, where palladium catalysts (e.g., Pd(dppf)Cl₂) mediate cross-coupling between fluorinated naphthalene precursors and bis(pinacolato)diboron. Purification via column chromatography or recrystallization minimizes impurities. Reaction monitoring by LC-MS/MS ensures intermediate stability, as boronic acids are prone to protodeboronation under basic conditions. Fluorine’s electron-withdrawing effect may require adjusted reaction temperatures (e.g., 80–100°C) to achieve high yields .

Q. How does the fluorine substituent influence boronic acid-diol binding kinetics and thermodynamics?

- Methodological Answer : Stopped-flow fluorescence assays quantify binding rates (kon/koff) with diols like fructose or glucose. Fluorine’s electronegativity enhances the boronic acid’s Lewis acidity, lowering its pKa and accelerating diol complexation. For example, 8-fluoro substitution may increase kon by 20–30% compared to non-fluorinated analogs, as observed in isoquinolinylboronic acids . Isothermal titration calorimetry (ITC) provides ΔH and ΔS values to compare thermodynamic affinities .

Advanced Research Questions

Q. How can (8-Fluoronaphthalen-1-yl)boronic acid be integrated into proteasome inhibitors for cancer therapy?

- Methodological Answer : Structure-activity relationship (SAR) studies guide the incorporation of fluorinated boronic acids into peptidomimetic backbones. For example, replacing phenylalanine in bortezomib with (8-Fluoronaphthalen-1-yl)boronic acid may enhance proteasome binding via hydrophobic interactions. In vitro assays (e.g., 20S proteasome inhibition) and cytotoxicity screening (e.g., IC50 against HCT-116 cells) validate potency. Fluorine’s metabolic stability could improve pharmacokinetics .

Q. What role does this compound play in designing carbohydrate-selective fluorescent sensors?